molecular formula C7H18Cl2N2 B7841764 1,2,6-Trimethylpiperazine dihydrochloride

1,2,6-Trimethylpiperazine dihydrochloride

Cat. No.: B7841764
M. Wt: 201.13 g/mol
InChI Key: SZLULMXLBYGMPO-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,2,6-trimethylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,2,6-Trimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace one of its substituents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,6-Trimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6-trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1,2,6-Trimethylpiperazine dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,2,6-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLULMXLBYGMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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